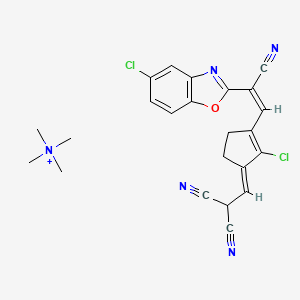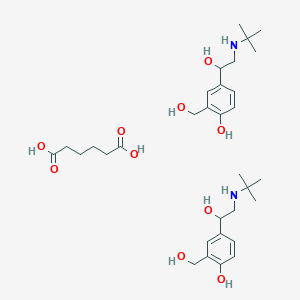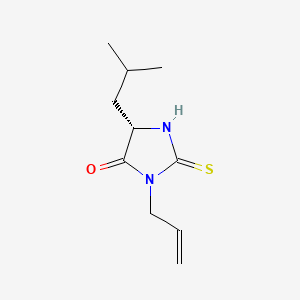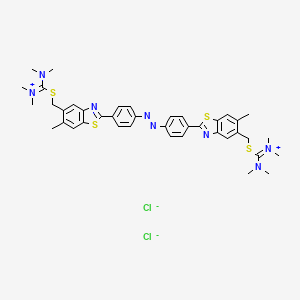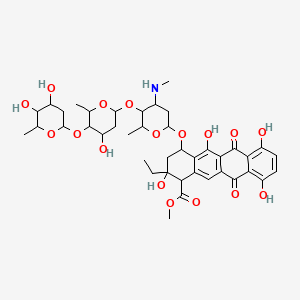
异香叶烯
描述
2,6-Dimethyl-2,4,6-octatriene, also known as Alloocimene, is an ocimene that consists of octa-2,4,6-triene bearing methyl substituents at positions 2 and 6 . It is a natural product found in Camellia sinensis, Angelica gigas, and other organisms .
Synthesis Analysis
2,6-Dimethyl-2,4,6-octatriene is one of the major constituents of Fissistigma maclurei Merr and was identified in Alphanso mangoes using GC-MS . It is produced by the flash pyrolysis or photochemical isomerization of a-pinene .Molecular Structure Analysis
The molecular formula of 2,6-Dimethyl-2,4,6-octatriene is C10H16 . The IUPAC name is (4E,6E)-2,6-dimethylocta-2,4,6-triene . The InChI is InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5+ .Physical and Chemical Properties Analysis
2,6-Dimethyl-2,4,6-octatriene is a clear, almost colorless liquid . It has a molecular weight of 136.23 g/mol . The refractive index n20/D is 1.542 (lit.) and the density is 0.811 g/mL at 25 °C (lit.) .科学研究应用
异香叶烯:科学研究应用
香料行业: 异香叶烯以其宜人的香气而闻名,被用于香料行业。 其混合物和纯形式在创造各种香味方面都很有价值 .
杀虫剂生产: 作为烯烃衍生物,异香叶烯被用于杀虫剂的制备,为农业发展做出贡献 .
食品工业: 使用GC-MS在阿尔丰索芒果中发现异香叶烯,其存在表明其在调味和食品添加剂中的潜在作用 .
安全和危害
作用机制
Target of Action
Alloocimene, also known as 2,6-Dimethyl-2,4,6-octatriene, is a naturally occurring compound found in several plants and fruits . It is primarily used in the pharmaceutical and fine-chemical industries due to its natural plant defense properties .
Mode of Action
Alloocimene possesses a unique conjugated triene π-electron system, which gives rise to wide synthetic potential . It is involved in Diels–Alder reactions, where Alloocimene acts as a diene . The reaction involves the isomer of Alloocimene that more readily adopts a cisoid conformation favorable for the cycloaddition process . The Z isomer of Alloocimene is capable of reacting with the same electrophilic olefins according to the Alder–ene addition pattern .
Biochemical Pathways
Alloocimene is involved in the thermal isomerization reactions of α-pinene and/or derivatives . It is also known to undergo a [1s,5s] hydrogen shift isomerization
Result of Action
It has been suggested that the compound has natural plant defense properties . Additionally, reactions of Alloocimene with maleic and citraconic anhydrides have been shown to produce new synthetic sesquiterpenoids , indicating potential applications in the synthesis of medicinal and biological compounds .
Action Environment
The action of Alloocimene is influenced by environmental factors such as temperature. For instance, Alloocimene is known to undergo thermal isomerization reactions at temperatures ranging from 663–723 K in the gas phase and 723–823 K in the liquid phase . These reactions suggest that the compound’s action, efficacy, and stability may be temperature-dependent.
生化分析
Biochemical Properties
Alloocimene is involved in various biochemical reactions. It acts as a diene in Diels–Alder reactions . The molecule interacts with various enzymes and proteins, such as the alcohol dehydrogenase gene, HcADH, in Hedychium coronarium . This interaction plays a crucial role in the biosynthesis of Alloocimene .
Cellular Effects
Alloocimene has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to increase the intensity of healing processes in skin and skin-muscle wounds . It also has an anti-inflammatory action on the wound and neighboring zones, reducing edema, hyperemia, laceration, and hemorrhage .
Molecular Mechanism
The molecular mechanism of Alloocimene involves its unique conjugated triene π-electron system. In Diels–Alder reactions, Alloocimene acts as a diene . The reaction involves the isomer of Alloocimene which more readily adopts a cisoid conformation favorable for the cycloaddition process .
Temporal Effects in Laboratory Settings
It has been observed that Alloocimene can increase the intensity of healing processes in skin and skin-muscle wounds .
Metabolic Pathways
Alloocimene is involved in the metabolic pathway of the biosynthesis of sesquiterpenoids . It interacts with enzymes such as the alcohol dehydrogenase gene, HcADH, in Hedychium coronarium, which is crucial for the biosynthesis of Alloocimene .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dimethyl-2,4,6-octatriene can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-1-butene", "1,5-hexadiene", "acetylene", "2-methyl-1,3-butadiene", "sodium amide", "iodine", "potassium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium", "ethyl ether" ], "Reaction": [ "Step 1: 2-methyl-1-butene is reacted with 1,5-hexadiene in the presence of acetylene and sodium amide to form 2,6-dimethyl-2,4,6-octatrien-1-yne.", "Step 2: The alkyne is then treated with iodine and potassium hydroxide to form 2,6-dimethyl-2,4,6-octatrien-1-ol.", "Step 3: The alcohol is then dehydrated using sulfuric acid to form 2,6-dimethyl-2,4,6-octatriene.", "Step 4: The final product is purified by washing with sodium bicarbonate and recrystallization from ethyl ether." ] } | |
CAS 编号 |
673-84-7 |
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3 |
InChI 键 |
GQVMHMFBVWSSPF-UHFFFAOYSA-N |
手性 SMILES |
C/C=C(\C)/C=C/C=C(C)C |
SMILES |
CC=C(C)C=CC=C(C)C |
规范 SMILES |
CC=C(C)C=CC=C(C)C |
外观 |
Solid powder |
沸点 |
188.0 °C |
熔点 |
-28.0 °C |
| 3016-19-1 673-84-7 7216-56-0 |
|
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
allo-ocimene alloocimene alloocimene, (E,E)-isomer alloocimene, (E,Z)-isomer alloocimene, (Z,Z)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of alloocimene?
A1: Alloocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: Are there any characteristic spectroscopic features of alloocimene?
A2: Yes, alloocimene displays characteristic peaks in its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. In the IR spectrum, strong absorptions are observed for C=C stretching vibrations. UV-Vis spectroscopy reveals characteristic peaks related to the conjugated triene system, with maximum absorbance (λmax) values typically observed in the range of 265-285 nm. []
Q3: How can I distinguish between cis and trans isomers of alloocimene using spectroscopic methods?
A3: Infrared (IR) spectroscopy can differentiate between cis and trans alloocimene isomers based on specific frequency shifts arising from steric hindrance. This concept, termed "rehybridization", helps predict these shifts. []
Q4: Is alloocimene stable under ambient conditions?
A4: Alloocimene can undergo oxidation by atmospheric oxygen, leading to the formation of polymeric peroxides. These peroxides can further rearrange thermally into various products, including epoxides, aldehydes, and ketones. [, ]
Q5: How does light exposure affect alloocimene's stability?
A5: Light, particularly in the presence of oxygen, can degrade alloocimene. For example, in essential oils containing alloocimene, light exposure leads to a decrease in its concentration. This degradation can involve isomerization and oxidation reactions. []
Q6: What is a notable property of polyalloocimene, a polymer derived from alloocimene?
A6: Polyalloocimene, synthesized via redox emulsion polymerization, exhibits a subzero glass transition temperature of −17 °C, making it a promising material for applications requiring flexibility at low temperatures. []
Q7: Can alloocimene participate in Diels-Alder reactions?
A7: Yes, as a conjugated triene, alloocimene can act as a diene in Diels-Alder reactions with various dienophiles, including maleic anhydride and acrylic aldehydes. [, , ]
Q8: Are there any applications of alloocimene in polymer chemistry?
A8: Alloocimene can be copolymerized with other monomers like isobutylene to create thermoplastic elastomers (TPEs). These copolymers exhibit desirable properties such as rubbery elasticity and the ability to be cured, making them potential alternatives for halogenated rubbers. [, ]
Q9: Have any computational studies been conducted on alloocimene?
A9: Yes, Density Functional Theory (DFT) calculations have been employed to determine the ground-state optimized structure of alloocimene. []
Q10: How can the stability of alloocimene be enhanced in formulations?
A10: Protecting alloocimene from light, oxygen, and high temperatures can improve its stability in formulations. Utilizing antioxidants and appropriate packaging materials can minimize degradation.
Q11: Is alloocimene considered biocompatible?
A11: While limited data is available on the biocompatibility of alloocimene itself, research on poly(alloocimene-b-isobutylene-b-alloocimene) suggests potential biocompatibility. Cell culture studies indicated that electrospun fiber mats made from this polymer were non-cytotoxic. []
Q12: What analytical techniques are commonly employed to study alloocimene?
A12: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of alloocimene in complex mixtures, such as essential oils and plant extracts.
Q13: What are some databases or resources for finding information on alloocimene?
A13: Databases like PubChem, ChemSpider, and the NIST Chemistry WebBook provide information on alloocimene's physicochemical properties, spectra, and safety data.
Q14: What is the primary source of alloocimene?
A14: Alloocimene is naturally found in various plant species, particularly in their essential oils. It contributes to the characteristic aroma and flavor profiles of these plants. [, , ]
Q15: What role does alloocimene play in attracting insects to certain plants?
A15: Some insects, like the cashew pest Pseudotheraptus wayi, are attracted to alloocimene present in the volatile emissions of their host plants. This suggests that alloocimene can act as a kairomone, a chemical signal that benefits the receiver (the insect in this case). []
Q16: How does alloocimene impact the aroma profile of plants and essential oils?
A16: Alloocimene contributes to a fresh, citrusy, and slightly woody aroma in plants and essential oils. Its presence can significantly influence the overall olfactory profile of these natural products. [, , ]
Q17: Are there any known applications of alloocimene in traditional medicine?
A17: While alloocimene itself might not be directly used, plants containing it have been traditionally employed for various medicinal purposes. Further research is needed to determine if alloocimene contributes to any of these traditional uses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


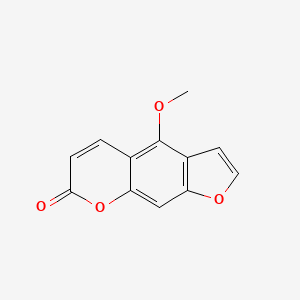
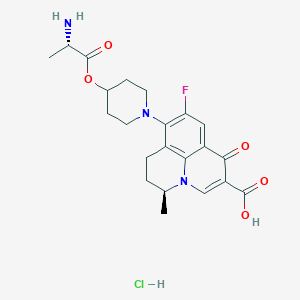

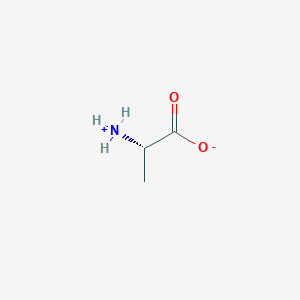
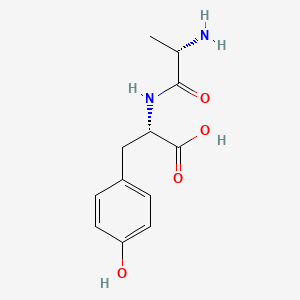
![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)

